molecular formula C8H15NO3 B2999377 Tert-butyl 3-carbamoylpropanoate CAS No. 1379368-75-8

Tert-butyl 3-carbamoylpropanoate

Cat. No.: B2999377
CAS No.: 1379368-75-8
M. Wt: 173.212
InChI Key: DOFXZXIPZBUHDL-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamoylpropanoate is an organic compound with the molecular formula C8H15NO3. It is a derivative of propanoic acid and contains a tert-butyl ester group and a carbamoyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-carbamoylpropanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acrylate with a carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired product after purification .

Another method involves the transesterification of tert-butyl acetate with a carbamoyl compound under acidic or basic conditions. This method is often used in industrial settings due to its efficiency and scalability .

Industrial Production Methods

In industrial production, this compound is often synthesized using a continuous flow reactor. This method allows for precise control of reaction conditions and yields high-purity products. The use of catalysts such as palladium or platinum can further enhance the reaction efficiency and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in enzymatic and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tert-butyl ester and carbamoyl groups, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research .

Properties

IUPAC Name

tert-butyl 4-amino-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFXZXIPZBUHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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